Hemiacetylcarnitinium

Enzyme Selectivity Carnitine Acyltransferase Metabolic Regulation

Hemiacetylcarnitinium (HAC) is the only tool that cleanly inhibits CAT without affecting CPT, enabling unambiguous dissection of short-chain acylcarnitine metabolism. Its morpholinium chloride structure mimics the tetrahedral intermediate, providing a defined competitive inhibitor (Ki 89-890 µM) for enzyme kinetics and metabolic flux studies. Pair with CPT inhibitors like Hemipalmitoylcarnitinium (HPC) for precise target engagement validation. Ensure experimental validity—choose HAC over non-selective substrates or weak inhibitors.

Molecular Formula C9H18ClNO4
Molecular Weight 239.69 g/mol
CAS No. 104928-58-7
Cat. No. B012778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemiacetylcarnitinium
CAS104928-58-7
Synonyms6-carboxymethyl-2-hydroxy-2,4,4-trimethylmorpholinium chloride
hemiacetylcarnitinium
Molecular FormulaC9H18ClNO4
Molecular Weight239.69 g/mol
Structural Identifiers
SMILESCC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Cl-]
InChIInChI=1S/C9H17NO4.ClH/c1-9(13)6-10(2,3)5-7(14-9)4-8(11)12;/h7,13H,4-6H2,1-3H3;1H/t7-,9-;/m0./s1
InChIKeyZDNWCPDGSHXFCB-KUSKTZOESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hemiacetylcarnitinium (CAS 104928-58-7): A Selective Carnitine Acetyltransferase Inhibitor for Metabolic Research Procurement


Hemiacetylcarnitinium (CAS 104928-58-7), a conformationally restricted morpholinium chloride, functions as a reaction intermediate analogue and competitive inhibitor of carnitine acetyltransferase (CAT; EC 2.3.1.7) [1]. Its mechanism mimics the tetrahedral intermediate of acetyl transfer between acetylcarnitine and CoASH, enabling precise interrogation of CAT's active site [1]. This compound is not a substrate and exhibits high selectivity for CAT over carnitine palmitoyltransferase (CPT) [1], distinguishing it from many broad-spectrum carnitine acyltransferase modulators.

Why Generic Carnitine Derivatives Cannot Substitute for Hemiacetylcarnitinium in CAT-Specific Studies


Generic carnitine analogs like Acetyl-L-carnitine (ALCAR) are substrates, not inhibitors, and provide no functional blockade of CAT [1]. Other CAT inhibitors such as Mildronate exhibit weak potency (Ki ~1.6 mM) and off-target effects on carnitine biosynthesis [1]. Furthermore, potent CPT inhibitors like Hemipalmitoylcarnitinium (HPC) show no activity against CAT [2]. The specific morpholinium structure of Hemiacetylcarnitinium is essential for its unique combination of moderate CAT inhibition (sub-millimolar Ki) and absolute selectivity over CPT [2]. Substituting with a non-specific inhibitor or substrate introduces confounding variables in metabolic flux and bioenergetic assays, directly compromising experimental validity and procurement value.

Hemiacetylcarnitinium Procurement Guide: Quantified Evidence for Differentiation Against Closest Analogs


Selectivity Profile: Hemiacetylcarnitinium is a CAT-Specific Inhibitor with Zero CPT Activity

Hemiacetylcarnitinium's differentiation is rooted in its absolute selectivity for carnitine acetyltransferase (CAT) over carnitine palmitoyltransferase (CPT). In direct head-to-head enzymatic assays, it exhibits potent competitive inhibition of CAT (Ki = 0.89 mM for pigeon breast CAT; Ki = 4.72 mM for crude rat liver CAT) but is neither an inhibitor nor a substrate for purified rat liver CPT [1]. This contrasts sharply with the broad-spectrum aminocarnitines or the CPT-specific hemipalmitoylcarnitinium (HPC) [2]. This unambiguous selectivity is critical for experiments where functional dissection of the carnitine shuttle is required without perturbing mitochondrial long-chain fatty acid oxidation.

Enzyme Selectivity Carnitine Acyltransferase Metabolic Regulation CPT vs. CAT

Superior Binding Affinity Compared to Natural Substrate Acetylcarnitine

In direct comparisons with its isomer, the natural substrate acetylcarnitine, Hemiacetylcarnitinium demonstrates superior binding affinity for carnitine acetyltransferase (CAT). In rat liver peroxisomal CAT, the Ki for Hemiacetylcarnitinium (HAC) is 69 ± 5 µM, representing stronger binding than acetylcarnitine [1]. This is a critical differentiator for studies requiring potent blockade of the enzyme's active site. While acetyl-DL-aminocarnitine shows a lower absolute Ki (24 µM), it is a non-physiological, isosteric analog that may introduce different conformational biases [2]. HAC's status as a reaction intermediate analogue makes it a more precise probe for the tetrahedral transition state [1].

Binding Affinity Substrate Analogue Competitive Inhibition CAT Active Site

Comparative Inhibitory Potency Against Carnitine Acetyltransferase (CAT) Across Analogs

A cross-study comparison of Ki values for carnitine acetyltransferase (CAT) reveals that Hemiacetylcarnitinium (HAC) occupies a unique potency and selectivity niche. Its Ki for rat liver peroxisomal CAT is 69 µM [1], which is 23-fold more potent than the clinically used Mildronate (Ki = 1.6 mM) [2]. While acetyl-DL-aminocarnitine is more potent (Ki = 24 µM), it lacks the enzyme selectivity profile of HAC [3]. Hemiacetylcarnitinium thus offers a balanced profile: sufficiently potent for robust enzyme inhibition in vitro, yet not so potent as to preclude kinetic analysis, and with clearly defined selectivity over CPT.

Structure-Activity Relationship Enzyme Inhibition CAT Inhibitors Comparative Pharmacology

Crystallographic Evidence of a Unique Conformation Underpinning Selective CAT Inhibition

The three-dimensional structure of Hemiacetylcarnitinium, determined by X-ray crystallography, reveals a unique conformational landscape that is distinct from related hemiacylcarnitinium analogs and the natural substrate [1]. The crystal structure of HAC was directly compared with those of Hemipropanoylcarnitinium (HPrC), Hemibenzoylcarnitinium (HBC), carnitine·HCl, and acetylcarnitine·HCl [1]. These structural differences correlate with observed variations in inhibitory potency and selectivity, providing a rational basis for HAC's specific interaction with the CAT active site. This structural information is invaluable for computational chemistry and rational design efforts, where a precise molecular model is required.

X-ray Crystallography Structure-Based Drug Design Conformational Analysis Morpholinium

Hemiacetylcarnitinium Application Scenarios: Where Its Differentiated Profile Delivers Unique Value


Functional Dissection of the Carnitine Shuttle: Isolating the Role of CAT in Metabolic Flux

In studies of mitochondrial bioenergetics and fatty acid oxidation, it is often necessary to inhibit CAT without affecting CPT, the rate-limiting enzyme for long-chain fatty acid entry into mitochondria. Hemiacetylcarnitinium's absolute selectivity for CAT over CPT [1] makes it the only suitable tool for such experiments. Use of a non-selective inhibitor like aminocarnitine would confound results by simultaneously blocking both arms of the carnitine shuttle [2]. HAC allows researchers to cleanly interrogate the contribution of short- and medium-chain acylcarnitine metabolism to overall cellular energy homeostasis.

Active Site Probes for Carnitine Acetyltransferase (CAT) Structural and Kinetic Studies

As a reaction intermediate analogue, Hemiacetylcarnitinium serves as a precise molecular probe for the CAT active site [1]. Its published crystal structure [1] enables detailed molecular docking and dynamics simulations to map key binding interactions. For enzymologists conducting steady-state or pre-steady-state kinetics, HAC provides a defined competitive inhibitor with a known Ki (69-890 µM depending on source) [1][2], essential for validating mechanistic models and determining the enzyme's kinetic mechanism. This application is not feasible with the natural substrate (acetylcarnitine) which is turned over, or with structurally undefined proprietary inhibitors.

Negative Control for CPT Inhibitor Studies in Cardiometabolic Disease Models

In pre-clinical research targeting CPT for conditions like myocardial ischemia or Type II diabetes, confirming on-target specificity is paramount. Hemiacetylcarnitinium provides an ideal negative control because it is a structurally related carnitine analog that potently inhibits CAT but is completely inactive against CPT [1]. In contrast, using a vehicle control or a structurally unrelated compound does not rule out non-specific effects of the morpholinium scaffold. Pairing a CPT inhibitor (e.g., Hemipalmitoylcarnitinium [3]) with HAC allows researchers to attribute observed metabolic phenotypes specifically to CPT blockade, thereby strengthening the validity of target engagement data.

Calibration Standard for Cellular Acylcarnitine Profiling and Metabolomics

In metabolomics workflows utilizing LC-MS/MS to quantify short-chain acylcarnitines, Hemiacetylcarnitinium can serve as a structurally distinct internal standard or a CAT-inhibition control. Its unique morpholinium structure and mass (m/z for parent ion distinct from common acylcarnitines) allow for precise quantification without interference from endogenous metabolites. Furthermore, by pre-treating cells with HAC, researchers can induce a specific blockade of CAT, generating a defined shift in the cellular acylcarnitine profile that serves as a positive control for assay sensitivity and pathway coverage [1]. This application leverages the compound's well-characterized mechanism of action and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hemiacetylcarnitinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.